molecular formula C11H16N2O2 B147212 Pilocarpine CAS No. 92-13-7

Pilocarpine

Cat. No.: B147212
CAS No.: 92-13-7
M. Wt: 208.26 g/mol
InChI Key: QCHFTSOMWOSFHM-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Degradation of Pilocarpine

Epimerization is a major pathway for this compound degradation and inactivation. The rate of hydroxide-ion catalyzed epimerization increases more rapidly with temperature than hydrolysis. Isothis compound may be an artifact produced by epimerization of this compound during drying, storage, and extraction of plant material .

This compound undergoes CYP2A6-mediated 3-hydroxylation to form stereoisomers of 3-hydroxypilocaripine. It also undergoes hydrolysis mediated by paraoxonase 1, a calcium-dependent esterase in plasma and the human liver. Pilocarpic acid is a possible metabolic product of hydrolysis. This compound metabolites possess negligible or no pharmacological activity .

Thermal Decomposition

Thermal decomposition profiles of this compound show that the degradation temperature is affected by its environment.

CompoundDTG Peak (°C)Released Molecules
This compound HCl315CO2, H2O
Pilo-Lap378CO2, H2O

This compound hydrochloride melts at 207 °C. When this compound is intercalated into Laponite (Pilo-Lap), the decomposition into volatile products starts at approximately 250 °C, with a DTG peak at 378 °C .

Miscellaneous Reactions

This compound is a muscarinic agent with diaphoretic, miotic, and central nervous system effects . It stimulates exocrine glands like sweat, lacrimal, salivary, and gastrointestinal glands. It also increases smooth muscle tone, contracts the pupillary and iris sphincter muscles, and induces miosis .

This compound does not bind to human or rat plasma proteins over a concentration range of 5 to 25,000 ng/mL . this compound and its degradation products are mainly eliminated in the urine .

Scientific Research Applications

Treatment of Xerostomia

Overview : Xerostomia, or dry mouth, is a common condition that can significantly affect quality of life. Pilocarpine has emerged as an effective treatment option for patients suffering from this condition, particularly those with Sjögren's syndrome or post-radiation xerostomia.

Clinical Efficacy :

  • Systemic Administration : this compound is primarily administered orally in tablet form (e.g., Salagen). Studies have shown that it significantly increases both resting and stimulated salivary flow rates in patients with xerostomia. For instance, a randomized controlled trial involving 369 patients demonstrated statistically significant improvements in salivary production and subjective symptoms associated with xerostomia when treated with this compound compared to placebo .
  • Dosage and Administration : The most effective dosage found was 5.0 mg taken three times daily. This regimen resulted in improved oral comfort, reduced dryness, and enhanced ability to speak and chew .

Case Studies :

  • A study conducted on patients post-head and neck radiation found that 60% experienced increased salivary flow after six weeks of treatment with this compound .
  • Another study focused on Sjögren's syndrome patients reported that approximately 68% experienced significant improvement in salivary flow and subjective dryness after five months of treatment .

Ophthalmic Applications

Glaucoma Management : this compound is also used in ophthalmology to manage elevated intraocular pressure (IOP) in conditions such as open-angle glaucoma and acute angle-closure glaucoma. It induces miosis (constriction of the pupil), facilitating aqueous humor outflow and thereby reducing IOP.

Mechanism of Action : As a muscarinic receptor agonist, this compound stimulates the parasympathetic nervous system, leading to increased secretion from salivary glands and contraction of the ciliary muscle in the eye, which aids in drainage of intraocular fluid .

Treatment for Anhidrosis

Acquired Idiopathic Generalized Anhidrosis (AIGA) : Recent studies have explored the use of oral this compound to treat AIGA, a condition characterized by an inability to sweat. In a small cohort study, oral this compound showed effectiveness in improving symptoms for some patients, with fewer adverse effects compared to traditional steroid treatments .

Neurological Research

Status Epilepticus Model : this compound has been used to induce status epilepticus in animal models for research purposes. This model helps investigate the underlying mechanisms of epilepsy and test potential therapeutic interventions. The use of this compound in this context has provided insights into neuropathological changes associated with prolonged seizures .

Summary Table of this compound Applications

ApplicationIndication/ConditionDosage/AdministrationEfficacy Evidence
XerostomiaSjögren's syndrome, post-radiation5 mg t.i.d orallySignificant increase in salivary flow; improved oral dryness symptoms
GlaucomaOpen-angle glaucomaTopical ophthalmic solutionReduces IOP through miosis; enhances aqueous humor drainage
AnhidrosisAcquired idiopathic generalized anhidrosisOral administrationEffective in some cases; fewer side effects than steroids
Neurological ResearchStatus epilepticusAnimal modelProvides insights into epilepsy mechanisms; helps test new therapies

Biological Activity

Pilocarpine is a potent muscarinic agonist primarily derived from the leaves of the Pilocarpus species. It is widely recognized for its pharmacological effects on various exocrine glands, particularly in stimulating salivary secretion. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound acts primarily on muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is predominantly expressed in salivary and lacrimal glands. Upon binding to these receptors, this compound activates a G-protein-coupled signaling cascade that leads to increased intracellular calcium levels and subsequent glandular secretion.

  • Muscarinic Receptor Subtypes Affected :
    • M1 : Involved in cognitive functions.
    • M2 : Modulates cardiac function.
    • M3 : Primarily responsible for glandular secretion and smooth muscle contraction.
    • M4 : Involved in modulating neurotransmitter release.
    • M5 : Less understood but implicated in dopaminergic pathways.

The activation of these receptors results in several physiological effects, including miosis (constriction of the pupil), increased sweating, and enhanced salivation .

Pharmacokinetics

This compound is administered orally or topically (in eye drops). Its pharmacokinetic profile includes:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Distribution : It does not significantly bind to plasma proteins, allowing for efficient distribution to target tissues .
  • Metabolism : Primarily metabolized via CYP2A6-mediated hydroxylation and hydrolysis, producing metabolites with negligible pharmacological activity .
  • Elimination : Excreted predominantly through urine; the half-life is approximately 2-3 hours .

Clinical Applications

This compound is primarily utilized in the treatment of xerostomia (dry mouth), particularly in patients suffering from Sjögren's syndrome or undergoing radiation therapy for head and neck cancers. Its efficacy has been demonstrated in numerous clinical trials.

Efficacy Studies

A review of several key studies illustrates this compound's effectiveness:

StudyConditionDosageOutcome
Schuller et al. (1989)Radiation-induced xerostomia3.0 mg t.i.d60% of patients showed increased salivary flow after 6 weeks
Fox et al. (1991)Sjögren’s syndrome5.0 mg t.i.d for 5 months~68% reported significant improvement in salivation
Johnson et al. (1993)Radiation-induced xerostomia5.0 mg or 10 mg t.i.d for 12 weeks44% and 46% reported improved oral dryness
Wu et al. (2006)Sjögren’s syndrome5.0 mg q.i.d for 12 weeksSignificant amelioration of mouth dryness symptoms

These studies collectively support this compound's role as a first-line treatment for xerostomia, demonstrating significant improvements in patient-reported outcomes and objective measures of salivary flow .

Case Studies

Long-term use of this compound has been documented in various case studies focusing on patients with radiation-induced xerostomia:

  • A retrospective study highlighted that patients receiving this compound maintained improved salivary function over extended periods without significant adverse effects, suggesting its practicality for chronic management .
  • Another study evaluated the use of this compound in conjunction with antioxidant-functionalized thermogels, showing enhanced therapeutic efficacy due to improved drug delivery systems .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as excessive sweating (diaphoresis), gastrointestinal disturbances, and cardiovascular effects due to its systemic cholinergic activity. Most adverse reactions are mild and manageable .

Q & A

Q. What are the primary pharmacological targets of pilocarpine in preclinical epilepsy models, and how do these targets influence experimental design?

Basic Research Question
this compound is a nonselective muscarinic acetylcholine receptor (mAChR) agonist, primarily targeting M3 receptors, which induces sustained neuronal excitation and mimics temporal lobe epilepsy in rodent models . To design experiments:

  • Target Validation : Use selective antagonists (e.g., pirenzepine for M1, darifenacin for M3) to confirm receptor specificity.
  • Dosage Optimization : Titrate this compound doses (typically 300–400 mg/kg in rodents) to balance seizure induction with mortality rates.
  • Control Groups : Include pre-treatment with anticonvulsants (e.g., diazepam) to isolate this compound-specific effects.

Table 1 : Key Pharmacological Targets of this compound

Receptor SubtypeRole in Seizure InductionExperimental Modulation
M3 mAChRPrimary excitatory driveDarifenacin (antagonist)
GABABSecondary modulationBaclofen (agonist)

Q. How should researchers address contradictions in neuroinflammatory outcomes reported across this compound-induced epilepsy studies?

Advanced Research Question
Discrepancies in neuroinflammatory markers (e.g., IL-1β, TNF-α) often arise from:

  • Timing Variability : Post-seizure sampling windows (acute vs. chronic phases) alter cytokine profiles.
  • Model Heterogeneity : Strain-specific immune responses (e.g., Sprague-Dawley vs. Wistar rats).
  • Methodological Rigor : Standardize ELISA protocols and include sham-operated controls to reduce false positives .

Methodological Solution :

  • Perform longitudinal studies with fixed timepoints (e.g., 24h, 7d, 30d post-seizure).
  • Use multivariate analysis to correlate inflammation with neuronal loss.

Q. What are the best practices for documenting this compound administration in methods sections to ensure reproducibility?

Basic Research Question
Follow NIH preclinical reporting guidelines :

  • Dosage Details : Include this compound hydrochloride purity (e.g., ≥98%, CAS 54-71-7), solvent (e.g., saline), and injection route (i.p. vs. s.c.).
  • Mortality Mitigation : Note pre-treatment with lithium chloride (3 mEq/kg) to reduce mortality.
  • Ethics Compliance : Report animal welfare measures (e.g., seizure termination criteria).

Example Template :

"this compound HCl (TargetMol, 500 mg) was dissolved in 0.9% saline (10 mg/mL) and administered intraperitoneally at 350 mg/kg. Seizures were halted after 60 min using diazepam (5 mg/kg, i.p.)."

Q. How can researchers align this compound-based studies with gaps identified in the epilepsy literature?

Advanced Research Question

  • Literature Synthesis : Use systematic reviews to identify understudied areas (e.g., sex-specific responses to this compound).
  • PICOT Framework : Structure questions as:
    • P opulation: Adult C57BL/6 mice vs. aged models.
    • I ntervention: this compound + co-administered neuroprotectants.
    • C omparison: Kainic acid-induced models.
    • O utcome: Latency to spontaneous recurrent seizures.
    • T imeframe: 6-month follow-up .

Q. How can the this compound-induced status epilepticus model be optimized to balance high seizure induction with reduced mortality?

Advanced Research Question
Strategies :

  • Lithium-Pilocarpine Co-administration : Lowers mortality from 40% to <15% while maintaining 90% seizure incidence .
  • Dose Fractionation : Split this compound into two injections (200 mg/kg + 150 mg/kg) 30 min apart.
  • Monitoring : Use EEG telemetry to detect non-motor seizures and refine termination thresholds.

Table 2 : Optimization Parameters

ParameterStandard ProtocolOptimized Protocol
Mortality Rate30–40%10–15%
Seizure Latency20–30 min15–25 min
Model ConsistencyModerateHigh (CV < 10%)

Q. What statistical approaches are recommended for analyzing this compound-induced neuronal loss in heterogeneous tissue samples?

Advanced Research Question

  • Stereology : Use systematic random sampling to count hippocampal neurons (e.g., Optical Fractionator in StereoInvestigator).
  • Multilevel Modeling : Account for intra-animal variability in bilateral brain regions.
  • Power Analysis : Ensure sample sizes ≥8/group to detect 30% neuronal loss (α=0.05, β=0.2) .

Q. How can this compound models be integrated with optogenetics or chemogenetics to study circuit-specific epileptogenesis?

Advanced Research Question
Methodology :

Viral Targeting : Inject AAV-hSyn-ChR2 into hippocampal CA1 to activate excitatory neurons.

This compound Priming : Induce initial seizures to establish hyperexcitability.

Closed-Loop Systems : Trigger optogenetic inhibition during detected seizures.

Validation : Compare Fos expression in this compound-only vs. optogenetically modulated cohorts.

Properties

IUPAC Name

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHFTSOMWOSFHM-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021162
Record name Pilocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pilocarpine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

260 °C @ 5 MM HG (PARTIAL CONVERSION TO ISOPILOCARPINE)
Record name PILOCARPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HCL/, SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER, SOL IN ETHANOL, DIETHYL ETHER, 2.07e+00 g/L
Record name Pilocarpine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PILOCARPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pilocarpine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pilocarpine is a cholinergic parasympathomimetic agent. It increase secretion by the exocrine glands, and produces contraction of the iris sphincter muscle and ciliary muscle (when given topically to the eyes) by mainly stimulating muscarinic receptors., ...ACT PRIMARILY @ MUSCARINIC RECEPTORS OF AUTONOMIC EFFECTOR CELLS, GANGLIONIC EFFECTS CAN ALSO BE OBSERVED. THIS IS PARTICULARLY TRUE OF PILOCARPINE, ALTHOUGH ITS GANGLIONIC ACTION ALSO INVOLVES STIMULATION OF MUSCARINIC RECEPTORS..., ...AFTER TOPICAL INSTILLATION, MIOSIS BEGINS IN 15 TO 30 MIN & LASTS 4 TO 8 HR. REDUCTION OF INTRAOCULAR PRESSURE IS MAXIMAL IN 2 TO 4 HR, WHICH CORRELATES WITH MAX DECR IN OUTFLOW RESISTANCE. EFFECT ON INTRAOCULAR PRESSURE OUTLASTS EFFECT ON OUTFLOW FACILITY...PILOCARPINE...MAY DECR AQUEOUS PRODUCTION., ...PILOCARPINE /HAS AS/...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES., ...PILOCARPINE...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES. IN THIS RESPECT...RESEMBLE CHOLINE ESTERS...
Record name Pilocarpine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PILOCARPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

OIL OR CRYSTALS, NEEDLES

CAS No.

92-13-7, 54-71-7
Record name Pilocarpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pilocarpine [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pilocarpine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pilocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pilocarpine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pilocarpine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MI4Q9DI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PILOCARPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pilocarpine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204-205 °C, 34 °C
Record name Pilocarpine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PILOCARPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pilocarpine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(2,3-Dihydro-3-methyl-2-thioxo-1H-imidazol-4-yl)methyl]-3-ethyldihydro-2(3H)-furanone
Pilocarpine
NoName_3819
Pilocarpine
Reactant of Route 3
Pilocarpine
Reactant of Route 4
Pilocarpine
Reactant of Route 5
Pilocarpine
Reactant of Route 6
Pilocarpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.